6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid
Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleic acids. It contains a carboxylic acid group (-COOH), a fluorine atom, and a dimethylamino group (-N(CH3)2), which could potentially give it unique chemical properties .
Scientific Research Applications
Synthesis and Chemical Reactions
- 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid and its derivatives are synthesized through various chemical reactions, offering insights into their chemical properties and potential applications in medicinal chemistry. For instance, a study details the synthesis and piperidinolysis of simple fluoropyrimidines, demonstrating their reactivity compared to other halogenopyrimidines (Brown & Waring, 1974).
Biological and Medicinal Properties
- This compound and its analogs show significant inhibitory effects on immune-activated nitric oxide production, indicating potential therapeutic applications. A specific study found that 5-fluoro-2-amino-4,6-dichloropyrimidine, an analog, had a higher inhibitory activity than other derivatives (Jansa et al., 2014).
- In another study, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, a class of agents which includes derivatives of this compound, were identified as potent inhibitors of HIV-integrase, showing promise as antiviral agents (Pace et al., 2007).
Photophysics and Environmental Applications
- Studies have explored the photophysics of related compounds like 6-N,N-dimethylamino-2,3-naphthalimide, indicating their usefulness as biological probes due to their fluorescent properties and sensitivity to environmental changes. Such compounds can be used for monitoring protein-protein interactions (Vázquez et al., 2005).
Complex Formation and Interactions
- Research has shown that derivatives of this compound can form complexes with metal ions, bonding through the carbonyl group. This finding is significant for understanding the chemical behavior of these compounds in various environments (Dixon & Wells, 1986).
Properties
IUPAC Name |
6-(dimethylamino)-5-fluoropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O2/c1-11(2)6-4(8)5(7(12)13)9-3-10-6/h3H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVWOJIJSMFULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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